N-(butan-2-yl)cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)cycloheptanamine is an organic compound with the molecular formula C11H23N It is a cycloheptane derivative with an amine group attached to a butan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)cycloheptanamine typically involves the reaction of cycloheptanone with butan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(butan-2-yl)cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanamine: A simpler analog without the butan-2-yl substituent.
N-(butan-2-yl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
N-(butan-2-yl)cyclopentanamine: A similar compound with a cyclopentane ring.
Uniqueness
N-(butan-2-yl)cycloheptanamine is unique due to its specific ring size and substituent configuration, which can influence its chemical reactivity and biological activity. The presence of the butan-2-yl group can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-butan-2-ylcycloheptanamine |
InChI |
InChI=1S/C11H23N/c1-3-10(2)12-11-8-6-4-5-7-9-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
AHIBWCFSQAGTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.